

# neurotoxic effects of 1-Deoxysphingosine (m18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Deoxysphingosine (m18:1(14Z))

Cat. No.: B2390603 Get Quote

An In-depth Technical Guide on the Neurotoxic Effects of 1-Deoxysphingosine (m18:1(14Z))

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

1-Deoxysphingolipids (deoxySLs), including **1-deoxysphingosine** (**m18:1(14Z)**), are a class of atypical sphingolipids implicated in the pathology of several neurological and metabolic disorders. Unlike canonical sphingolipids, they lack the C1-hydroxyl group, rendering them resistant to canonical degradation pathways and leading to their accumulation.[1][2] This accumulation is the primary pathogenic driver in Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), a condition caused by gain-of-function mutations in the serine palmitoyltransferase (SPT) enzyme.[2][3][4] Elevated levels are also observed in type 2 diabetes and metabolic syndrome, suggesting a broader role in disease.[1][5] This guide provides a comprehensive overview of the molecular mechanisms underlying the neurotoxicity of 1-deoxysphingosine, details common experimental protocols, presents quantitative data on its effects, and visualizes the key pathological signaling pathways.

## **Biosynthesis and Pathophysiology**

1-Deoxysphingolipids are formed when the enzyme serine palmitoyltransferase (SPT), which normally condenses L-serine and palmitoyl-CoA, utilizes L-alanine as a substrate instead.[1][5] This substrate shift can be caused by mutations in the SPTLC1 or SPTLC2 subunits of the SPT enzyme, which is the genetic basis of HSAN1.[4][6][7] The resulting product, 1-



deoxysphinganine (doxSA), is the precursor to all other deoxySLs, including 1-deoxysphingosine (deoxySO).[5] A key structural feature of the native form of 1-deoxysphingosine is a cis double bond at the  $\Delta14$  position, indicating it is metabolized differently from canonical sphingolipids which typically have a trans double bond at the  $\Delta4$  position.[8][9]

Because they lack the C1-hydroxyl group, deoxySLs cannot be phosphorylated to form signaling molecules like sphingosine-1-phosphate, nor can they be degraded by the canonical catabolic pathway.[2][10] This leads to their accumulation within cells, where they exert cytotoxic effects, particularly in neurons.[2][5] While once considered dead-end metabolites, recent evidence suggests a slow degradation process via a cytochrome P450-dependent pathway.[11][12]

## **Core Mechanisms of Neurotoxicity**

The neurotoxicity of 1-deoxysphingosine and its precursors is multifactorial, impacting several critical cellular organelles and signaling pathways.

## **Mitochondrial Dysfunction and ER Stress**

1-Deoxysphingolipids, particularly N-acylated metabolites like 1-deoxydihydroceramides, have been shown to localize to and accumulate within mitochondria.[5][10] This accumulation leads to significant mitochondrial distress, characterized by:

- Morphological Changes: Swelling, fragmentation, and distorted tubular structures.[10][13][14]
- Functional Impairment: Loss of mitochondrial membrane potential and reduced oxygen consumption, indicating compromised respiratory function.[6][15]

Concurrently, deoxySLs induce endoplasmic reticulum (ER) stress.[5][10] They accumulate in the ER, leading to morphological changes and activation of the Unfolded Protein Response (UPR), a hallmark of ER dysfunction.[14][16] The combined assault on mitochondria and the ER creates a severe energy deficit and cellular stress, predisposing neurons to apoptosis.[14]

## **Calcium Dysregulation and Excitotoxicity**



A primary mechanism of 1-deoxySL-induced neurotoxicity involves the disruption of intracellular calcium (Ca<sup>2+</sup>) homeostasis.[6][17] These lipids cause abnormal Ca<sup>2+</sup> handling, including leakage from the ER and uncontrolled influx through store-operated calcium (SOC) channels in the plasma membrane.[6][18] This leads to elevated cytosolic Ca<sup>2+</sup> levels, a condition that is highly toxic to neurons.[15][19][20]

Furthermore, 1-deoxysphinganine targets N-methyl-D-aspartate receptor (NMDAR) signaling. [21] It can irreversibly depolarize the neuronal membrane potential, an effect observed only in neurons with functional NMDARs.[21] The neurotoxicity can be significantly prevented by NMDAR antagonists like MK-801 and memantine, indicating that 1-deoxySLs promote excitotoxicity.[21] This pathway also involves the cleavage of p35 to p25, a known activator of cyclin-dependent kinase 5 (Cdk5), which is implicated in neurodegeneration.[21]

## **Cytoskeletal Disruption and Axonopathy**

Sensory neurons, particularly dorsal root ganglion (DRG) neurons, are highly vulnerable to 1-deoxySLs.[3][22][23] Exposure leads to pronounced effects on the neuronal cytoskeleton, including the disassembly of actin stress fibers.[5][24] This results in impaired neurite formation, the appearance of neurite swellings, and ultimately, a dying-back axonopathy that is characteristic of HSAN1.[2][3][12]

## **Autophagy and Lysosomal Impairment**

At lower concentrations, 1-deoxySLs trigger an accumulation of autophagosomes and lysosomes.[5][14] While autophagy is typically a cellular recycling and survival mechanism, its dysregulation by deoxySLs leads to the buildup of lipid substrates within lysosomes, impairing their function.[5][24] This blockage of the autophagic flux contributes to cellular stress and eventual cell death.[5]

### **Inflammasome Activation**

Recent studies have shown that 1-deoxysphingolipids can trigger the activation of the NLRP3 inflammasome in macrophages.[5] This leads to the secretion of pro-inflammatory cytokines. While the direct role in neurons is less clear, this finding suggests that deoxySLs can promote a chronic inflammatory state, which may contribute to the overall pathology observed in conditions like HSAN1, where patients often suffer from chronic skin ulcers and impaired wound healing.[5]



# Quantitative Data on 1-Deoxysphingolipid Levels and Effects

The concentration of 1-deoxysphingolipids is a critical determinant of their pathological effects. The following table summarizes key quantitative data from patient studies and in vitro experiments.



| Paramete<br>r                              | Healthy<br>Control | HSAN1<br>Patient           | Type 2<br>Diabetes<br>Patient  | Experime<br>ntal<br>Condition    | Effect                        | Referenc<br>e(s) |
|--------------------------------------------|--------------------|----------------------------|--------------------------------|----------------------------------|-------------------------------|------------------|
| Total<br>Plasma<br>DeoxySLs                | 0.1–0.3 μΜ         | Up to 1.2<br>μΜ            | Elevated<br>levels<br>reported | N/A                              | Pathologic<br>al<br>threshold | [5][10]          |
| 1-deoxySA<br>/ 1-<br>deoxySO               | Not<br>specified   | Significantl<br>y elevated | Significantl<br>y elevated     | N/A                              | Biomarker<br>for disease      | [3][25][26]      |
| LD50<br>(Mouse<br>Embryonic<br>Fibroblasts | N/A                | N/A                        | N/A                            | 7 μM<br>(doxSA)                  | Cytotoxicity                  | [5]              |
| Neurite Outgrowth Inhibition (DRG Neurons) | N/A                | N/A                        | N/A                            | Dose-<br>dependent<br>(μM range) | Neurotoxici<br>ty             | [12]             |
| Mitochondr<br>ial<br>Fragmentat<br>ion     | N/A                | N/A                        | N/A                            | 1 μM<br>(doxSA) for<br>24h       | Organelle<br>dysfunction      | [5]              |
| NMDAR-<br>mediated<br>Depolarizat<br>ion   | N/A                | N/A                        | N/A                            | Micromolar<br>concentrati<br>ons | Excitotoxici<br>ty            | [21]             |

## **Experimental Protocols**

Investigating the neurotoxic effects of 1-deoxysphingosine requires specialized methodologies. Below are protocols for key experiments.



## **Cell Culture and Treatment**

- Primary Dorsal Root Ganglion (DRG) Neuron Culture:
  - Source: DRGs are dissected from embryonic or neonatal rodents.[27][28]
  - Dissociation: Ganglia are enzymatically dissociated using collagenase and trypsin, followed by mechanical trituration.
  - Plating: Neurons are plated on substrates coated with poly-D-lysine and laminin to promote attachment and neurite growth.
  - Media: Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF) is typically used.
  - Treatment: 1-deoxysphinganine (doxSA) or 1-deoxysphingosine (deoxySO) is dissolved in an appropriate solvent (e.g., ethanol or DMSO) and added to the culture medium at final concentrations typically ranging from 1 to 10 μM.[5][12]
- HEK293 and MEF Cell Culture:
  - Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Mouse Embryonic Fibroblasts
     (MEFs) are commonly used for their ease of culture and transfection.[5][9]
  - Media: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum and 1% penicillin/streptomycin.[5]
  - Treatment: For tracing experiments, cells can be treated with alkyne-analogs of doxSA,
     which can be later visualized via click chemistry.[5][10]

## **Assessment of Neurotoxicity**

- Neurite Outgrowth Assay:
  - DRG neurons are cultured as described above and treated with varying concentrations of deoxySLs for 24-48 hours.
  - Cells are fixed and immunostained for neuronal markers like β-III tubulin.



- Images are captured using fluorescence microscopy, and neurite length and number are
  quantified using software such as ImageJ. A dose-dependent reduction in neurite length is
  a key indicator of neurotoxicity.[12]
- Cell Viability Assay (LD<sub>50</sub> Determination):
  - Cells (e.g., MEFs) are plated in 96-well plates and treated with a range of doxSA concentrations.
  - After 24-48 hours, cell viability is assessed using assays such as MTT or PrestoBlue, which measure metabolic activity.
  - The LD<sub>50</sub> value is calculated as the concentration that reduces cell viability by 50%.[5]

#### **Lipid Analysis by Mass Spectrometry**

- Lipid Extraction: Lipids are extracted from cell pellets or plasma using a modified Bligh-Dyer or Folch method with a solvent system like chloroform/methanol.[5]
- Hydrolysis (Optional): To measure total sphingoid bases, lipid extracts can be subjected to acid and base hydrolysis to cleave N-acyl chains from ceramides.[29]
- LC-MS/MS Analysis: The lipid extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A reverse-phase C18 column is typically used for separation.
- Quantification: DeoxySLs are identified and quantified based on their specific mass-tocharge ratio (m/z) and fragmentation patterns, using deuterated internal standards for accurate measurement.[30]

## **Electrophysiology (Patch-Clamp)**

- Cell Preparation: Primary neurons are cultured on glass coverslips.
- Recording: Whole-cell patch-clamp recordings are performed to measure membrane potential and ionic currents.
- NMDA Receptor Activation: NMDA-induced currents are elicited by applying NMDA and its co-agonist glycine.



 DeoxySL Application: The effect of acutely applied 1-deoxySA on membrane potential and NMDA-gated currents is recorded to assess its impact on neuronal excitability.[21]

## Visualization of Pathological Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.



Biosynthesis L-Alanine SPT (mutated in HSAN1) forms 1-Deoxysphingolipids (doxSA, deoxySO) accumulates in accumulates in **Programme Programme** Targeting Endoplasmic Mitochondria Reticulum Cellular Effects Mitochondrial Dysfunction **ER Stress** (Loss of ΔΨm, Fragmentation) (UPR Activation) triggers triggers **Apoptosis** 

Figure 1: 1-Deoxysphingolipid-Induced Mitochondrial and ER Stress Pathway

Click to download full resolution via product page

Figure 1: 1-Deoxysphingolipid-Induced Mitochondrial and ER Stress Pathway





Figure 2: Calcium Dysregulation and NMDA Receptor Signaling Pathway

Click to download full resolution via product page

Figure 2: Calcium Dysregulation and NMDA Receptor Signaling Pathway





Figure 3: General Experimental Workflow for Studying DeoxySL Neurotoxicity

Click to download full resolution via product page

Figure 3: General Experimental Workflow for Studying DeoxySL Neurotoxicity

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. 1-Deoxysphingolipids Wikipedia [en.wikipedia.org]
- 2. Hereditary sensory neuropathy type 1 is caused by the accumulation of two neurotoxic sphingolipids PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Serine C-palmitoyltransferase Wikipedia [en.wikipedia.org]
- 5. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in the SPTLC2 subunit of serine palmitoyltransferase cause hereditary sensory and autonomic neuropathy type I PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the chemical structure of native 1-deoxysphingosine PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Calcium dysregulation combined with mitochondrial failure and electrophysiological maturity converge in Parkinson's iPSC-dopamine neurons PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dysregulation of neural calcium signaling in Alzheimer disease, bipolar disorder and schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]



- 20. mdpi.com [mdpi.com]
- 21. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Progress in dorsal root ganglion neurosteroidogenic activity: basic evidence and pathophysiological correlation PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Lowering plasma 1-deoxysphingolipids improves neuropathy in diabetic rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dorsal root ganglion neurons and tyrosine hydroxylase An intriguing association with implications for sensation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Dorsal root ganglia control nociceptive input to the central nervous system PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Neurotoxic 1-deoxysphingolipids and paclitaxel-induced peripheral neuropathy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [neurotoxic effects of 1-Deoxysphingosine (m18:1(14Z))]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2390603#neurotoxic-effects-of-1-deoxysphingosine-m18-1-14z]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com